molecular formula C8H9NO B8686092 2-(PYRIDIN-3-YL)PROPANAL

2-(PYRIDIN-3-YL)PROPANAL

Cat. No.: B8686092
M. Wt: 135.16 g/mol
InChI Key: NJWWQJFGEAYZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(PYRIDIN-3-YL)PROPANAL is an organic compound with the molecular formula C8H9NO It is a derivative of propanal, where the aldehyde group is attached to a pyridine ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PYRIDIN-3-YL)PROPANAL can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with a suitable reagent to introduce the propanal group. For instance, the reaction of 3-pyridinecarboxaldehyde with ethylmagnesium bromide followed by hydrolysis can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of Grignard reagents or other organometallic compounds, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(PYRIDIN-3-YL)PROPANAL can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: 2-(3-Pyridinyl)propanoic acid.

    Reduction: 2-(3-Pyridinyl)propanol.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

2-(PYRIDIN-3-YL)PROPANAL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(PYRIDIN-3-YL)PROPANAL involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Pyridinyl)propanal: Similar structure but with the aldehyde group at a different position.

    3-Pyridinepropionic acid: The aldehyde group is replaced by a carboxylic acid group.

    2-(3-Pyridinyl)propanol: The aldehyde group is reduced to an alcohol.

Uniqueness

2-(PYRIDIN-3-YL)PROPANAL is unique due to the presence of both an aldehyde group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-pyridin-3-ylpropanal

InChI

InChI=1S/C8H9NO/c1-7(6-10)8-3-2-4-9-5-8/h2-7H,1H3

InChI Key

NJWWQJFGEAYZPN-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CN=CC=C1

Origin of Product

United States

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